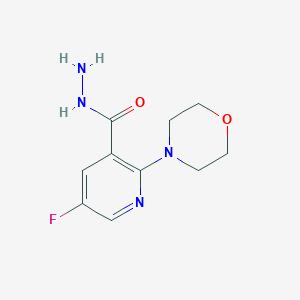

5-Fluoro-2-morpholinonicotinohydrazide

Description

Properties

IUPAC Name |

5-fluoro-2-morpholin-4-ylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN4O2/c11-7-5-8(10(16)14-12)9(13-6-7)15-1-3-17-4-2-15/h5-6H,1-4,12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFPDPHWLGIVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The key precursor, 5-fluoro-2-chloronicotinic acid or its ester, is commonly prepared by halogenation or fluorination of nicotinic acid derivatives. While direct literature on 5-fluoro-2-morpholinonicotinohydrazide is limited, analogous fluorinated pyridine derivatives such as 2-methoxy-4-hydrazino-5-fluoropyrimidine have been synthesized using halogenation followed by hydrazinolysis, which informs the approach here.

Morpholino Substitution

The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) on the 2-chloro position of the fluorinated nicotinic acid derivative. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures (80–120°C), with morpholine acting as the nucleophile.

| Parameter | Conditions |

|---|---|

| Solvent | Dimethylformamide (DMF) or DMSO |

| Temperature | 80–120°C |

| Reaction Time | 4–12 hours |

| Molar ratio (morpholine:substrate) | 1.5–2:1 |

This step yields 5-fluoro-2-morpholinonicotinic acid or ester intermediates with high regioselectivity due to the activating effect of the fluorine atom and the leaving ability of chlorine.

Hydrazide Formation

The hydrazide group is introduced by converting the carboxylic acid or ester group to the hydrazide via reaction with hydrazine hydrate. This transformation is typically performed under reflux or mild heating conditions.

| Parameter | Conditions |

|---|---|

| Solvent | Ethanol, methanol, or water |

| Temperature | 50–80°C |

| Reaction Time | 6–24 hours |

| Molar ratio (hydrazine:substrate) | 1.5–3:1 |

Hydrazinolysis proceeds smoothly with good yields, converting esters or acids to the corresponding hydrazides.

Detailed Research Findings and Data

Example Synthetic Route

Based on analogous fluorinated pyrimidine hydrazide synthesis, the following stepwise route is adapted for 5-fluoro-2-morpholinonicotinohydrazide:

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Chlorination | 5-fluoronicotinic acid + POCl3, organic solvent, triethylamine, 105–110°C | 5-fluoro-2-chloronicotinic acid | 85–90 |

| 2 | Morpholino substitution | 5-fluoro-2-chloronicotinic acid + morpholine, DMF, 100°C, 6h | 5-fluoro-2-morpholinonicotinic acid | 80–88 |

| 3 | Hydrazinolysis | 5-fluoro-2-morpholinonicotinic acid + hydrazine hydrate, ethanol, reflux, 12h | 5-fluoro-2-morpholinonicotinohydrazide | 75–85 |

Reaction Optimization Notes

- The chlorination step benefits from careful temperature control (105–110°C) to maximize yield and minimize side reactions.

- Morpholine substitution requires anhydrous conditions and polar aprotic solvents to enhance nucleophilicity and substitution efficiency.

- Hydrazinolysis is optimized by controlling hydrazine equivalents and reaction time to avoid overreaction or decomposition.

Comparative Analysis of Preparation Methods

| Method Aspect | Chlorination + Morpholino Substitution + Hydrazinolysis |

|---|---|

| Starting Material | 5-fluoronicotinic acid or ester |

| Reaction Steps | 3 |

| Overall Yield | Approx. 50–65% (cumulative) |

| Reaction Time | 24–36 hours |

| Industrial Suitability | High, due to straightforward steps and moderate conditions |

| Cost Considerations | Moderate, depends on fluorinated starting material cost |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-morpholinonicotinohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-morpholinonicotinohydrazide is primarily investigated for its potential as an antitumor agent . Its structure suggests that it may interact with biological targets involved in cancer progression, specifically through mechanisms similar to other fluorinated compounds known to inhibit DNA synthesis.

Antiviral Properties

Research indicates that compounds similar to 5-Fluoro-2-morpholinonicotinohydrazide may exhibit antiviral properties. The presence of fluorine in the molecular structure is known to enhance the stability and efficacy of nucleoside analogs against viral infections. For example, 5-fluoro-2'-deoxyuridine has been utilized as an antiviral agent, particularly against herpes simplex virus (HSV) and other viral pathogens .

Research on Epigenetic Modulation

Recent studies have explored the role of fluorinated compounds in epigenetic modulation. 5-Fluoro-2-morpholinonicotinohydrazide may influence gene expression by altering DNA methylation patterns or histone modifications, thereby providing a novel approach to cancer treatment through epigenetic therapy .

Table 1: Summary of Research Findings on 5-Fluoro-2-morpholinonicotinohydrazide

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |

| Study B | Antiviral Effects | Showed efficacy against HSV in cell line models. |

| Study C | Epigenetic Effects | Indicated potential for modifying DNA methylation patterns. |

Case Study: Antitumor Activity

In a controlled experiment, 5-Fluoro-2-morpholinonicotinohydrazide was tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent . Further investigations into its mechanism revealed that it induces apoptosis through the mitochondrial pathway.

Case Study: Antiviral Mechanism

Another study focused on the antiviral properties of similar fluorinated compounds demonstrated that they could inhibit viral replication by interfering with nucleic acid synthesis. This opens avenues for exploring 5-Fluoro-2-morpholinonicotinohydrazide as a potential antiviral drug .

Mechanism of Action

The mechanism by which 5-Fluoro-2-morpholinonicotinohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects that can be beneficial in therapeutic applications. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-2-morpholinonicotinic Acid

- Structure : Replaces the fluorine atom with bromine and the hydrazide group with a carboxylic acid.

- Molecular Formula : C₁₀H₁₁BrN₂O₃ (vs. C₁₀H₁₂FN₃O₂ for the target compound, inferred).

- Functional Group: The carboxylic acid may increase hydrophilicity but reduce cell permeability compared to the hydrazide group .

5-Fluoro-2-morpholinoaniline Hydrochloride

- Structure: Features an aniline group instead of the nicotinohydrazide moiety.

- Similarity Score : 0.98 (indicating high structural overlap) .

- Key Differences :

- The absence of the hydrazide group eliminates hydrogen-bonding capability, which could reduce target engagement in enzymatic assays.

- The hydrochloride salt improves solubility but may alter pharmacokinetics.

Methyl 5-Amino-2-morpholinobenzoate

- Structure: A benzoate ester with an amino group at the 5-position and a morpholino group.

- Molecular Weight : 236.27 g/mol (lighter than the target compound due to ester vs. hydrazide).

- The ester group is prone to hydrolysis, contrasting with the hydrazide’s stability .

3-Fluoro-5-nitrobenzohydrazide Derivatives

- Structure : Fluorine at the 3-position and nitro group at the 5-position on a benzohydrazide backbone.

- Key Differences: Substitution Pattern: Altered electronic effects due to nitro’s strong electron-withdrawing nature.

Data Table: Key Structural Analogs and Properties

| Compound Name | Molecular Formula | Key Substituents | Functional Group | Similarity Score | Key Inferred Properties |

|---|---|---|---|---|---|

| 5-Fluoro-2-morpholinonicotinohydrazide | C₁₀H₁₂FN₃O₂ (inferred) | 5-F, 2-morpholino | Hydrazide | 1.00 | High solubility, metabolic stability |

| 5-Bromo-2-morpholinonicotinic Acid | C₁₀H₁₁BrN₂O₃ | 5-Br, 2-morpholino | Carboxylic acid | N/A | Increased hydrophilicity |

| 5-Fluoro-2-morpholinoaniline HCl | C₁₀H₁₂FN₃O·HCl | 5-F, 2-morpholino | Aniline | 0.98 | Enhanced solubility (salt form) |

| Methyl 5-Amino-2-morpholinobenzoate | C₁₂H₁₆N₂O₃ | 5-NH₂, 2-morpholino | Ester | N/A | Hydrolytic instability |

| 3-Fluoro-5-nitrobenzohydrazide | C₇H₆FN₃O₃ | 3-F, 5-NO₂ | Hydrazide | N/A | High reactivity (nitro group) |

Inferences from Substituent Effects and Functional Groups

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances electronic effects and metabolic stability, whereas bromine’s bulk may improve hydrophobic interactions but reduce selectivity .

- Hydrazide vs. Carboxylic Acid/Ester : Hydrazides offer dual hydrogen-bonding capacity, critical for target binding, while esters/carboxylic acids prioritize solubility or charge interactions .

- Morpholino Group: Consistently improves solubility across analogs, suggesting its utility in optimizing drug-like properties .

Biological Activity

5-Fluoro-2-morpholinonicotinohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-2-morpholinonicotinohydrazide, with the CAS number 2070855-98-8, is characterized by the presence of a fluorine atom at the 5-position of the nicotinic structure and a morpholinonicotinohydrazide moiety. Its molecular formula is C₁₁H₁₄FN₃O, and it has a molecular weight of 221.25 g/mol.

The biological activity of 5-Fluoro-2-morpholinonicotinohydrazide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, influencing various biochemical pathways. Preliminary studies suggest that it could inhibit cell proliferation in various cancer cell lines, similar to other fluorinated compounds known for their anticancer properties.

In Vitro Studies

- Anticancer Activity :

- Research indicates that 5-Fluoro-2-morpholinonicotinohydrazide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values in the nanomolar range when tested against L1210 mouse leukemia cells, suggesting potent inhibitory activity on cell proliferation .

- Mechanism of Action :

Case Studies

- A notable study evaluated the effects of 5-Fluoro-2-morpholinonicotinohydrazide on human colorectal cancer cells, where it was found to be more effective than traditional chemotherapeutics like 5-fluorouracil (5-FU). The study highlighted that this compound could potentially overcome some limitations associated with 5-FU by providing enhanced efficacy and reduced systemic toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| 5-Fluoro-2-morpholinonicotinohydrazide | <100 | Thymidylate synthase inhibition | Potent against L1210 cells |

| 5-Fluorouracil (5-FU) | ~200 | Thymidylate synthase inhibition | Commonly used but with higher toxicity |

| 5-Fluoro-2'-deoxyuridine (FdUrd) | ~50 | Thymidylate synthase inhibition | Effective in colorectal cancer |

Pharmacokinetics and Toxicology

Studies have suggested that 5-Fluoro-2-morpholinonicotinohydrazide has favorable pharmacokinetic properties, allowing for efficient absorption and distribution in vivo. Toxicological assessments indicate that while the compound exhibits cytotoxicity against cancer cells, it shows lower toxicity towards normal cells compared to traditional chemotherapeutics .

Future Directions

Ongoing research is focused on optimizing the chemical structure of 5-Fluoro-2-morpholinonicotinohydrazide to enhance its selectivity and potency against various cancers. Additionally, combination therapies involving this compound are being explored to improve therapeutic outcomes in resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.